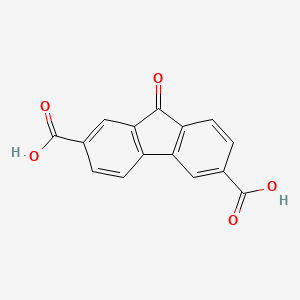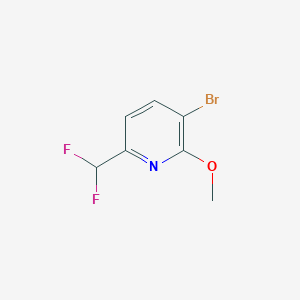
Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two protected amino acids: Boc-Threonine and Fmoc-Glutamic acid. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are common protecting groups used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” typically involves the following steps:
Protection of Amino Acids: Threonine is protected with a Boc group, and Glutamic acid is protected with an Fmoc group and an OtBu (tert-butyl) group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: Removal of Boc and Fmoc groups using acids like TFA (trifluoroacetic acid) for Boc and bases like piperidine for Fmoc.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Common Reagents and Conditions
Deprotection: TFA for Boc, piperidine for Fmoc.
Coupling: HATU or EDC in the presence of DIPEA.
Major Products Formed
Deprotected Amino Acids: Threonine and Glutamic acid.
Peptide Chains: Longer peptides formed by sequential coupling of amino acids.
Aplicaciones Científicas De Investigación
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is primarily used in peptide synthesis, which has applications in:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein functions and interactions.
Medicine: Development of peptide-based drugs.
Industry: Production of peptides for research and therapeutic use.
Mecanismo De Acción
The compound itself does not have a specific mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Thr-OH: Boc-protected Threonine.
Fmoc-Glu(OtBu)-OH: Fmoc and OtBu-protected Glutamic acid.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is unique in its combination of two protected amino acids, which allows for the synthesis of specific peptide sequences with controlled reactivity.
Propiedades
Fórmula molecular |
C33H42N2O10 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C33H42N2O10/c1-19(27(28(37)38)35-31(41)45-33(5,6)7)43-29(39)25(16-17-26(36)44-32(2,3)4)34-30(40)42-18-24-22-14-10-8-12-20(22)21-13-9-11-15-23(21)24/h8-15,19,24-25,27H,16-18H2,1-7H3,(H,34,40)(H,35,41)(H,37,38)/t19-,25+,27+/m1/s1 |
Clave InChI |
CQMJTYQECACGSI-KAZGAHJFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
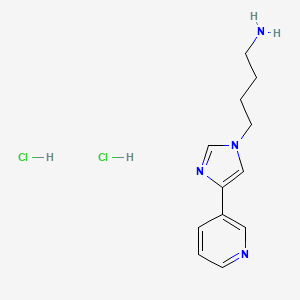
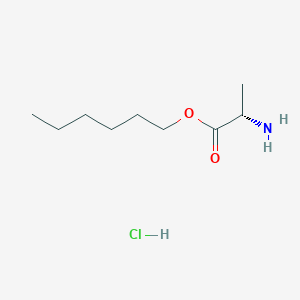
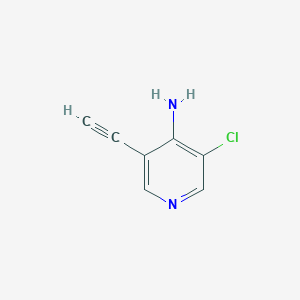
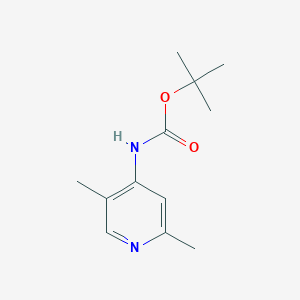
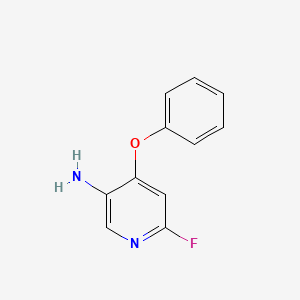
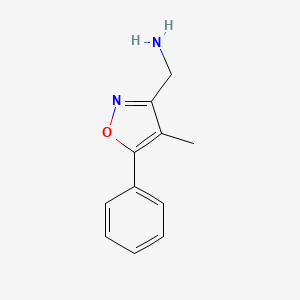

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
